BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide) is a highly specialized carbazole-based fluorescent probe and selective G-quadruplex (G4) stabilizer. In procurement and material selection, it is prioritized for its dual functionality: it acts as a high-contrast 'light-up' fluorescent marker for live-cell G4 imaging and functions as a targeted telomerase inhibitor with an established IC50 of ~0.2 µM. Unlike generic nucleic acid stains, BMVC provides critical structural selectivity, allowing researchers to differentiate non-canonical G4 topologies from abundant duplex DNA in complex biological samples. This makes it an essential biochemical reagent for downstream applications in oncogene silencing, telomere dynamics research, and high-throughput anti-cancer drug screening workflows.
Generic substitution with classic G-quadruplex (G4) ligands or standard nucleic acid stains frequently compromises assay integrity and live-cell imaging resolution. Common intercalators, such as ethidium bromide or propidium iodide, lack topological selectivity and fluoresce indiscriminately upon binding abundant duplex DNA, creating overwhelming background noise that masks rare G4 formations[1]. Similarly, legacy G4 stabilizers like TMPyP4 are often utilized as procurement baselines but fail in precision applications because they bind duplex DNA and RNA with affinities nearly identical to their G4 interactions, leading to off-target transcriptional effects and false positives in structural assays [2]. Furthermore, while generic fluorescent probes like Thioflavin T (ThT) can detect G4s, they lack the distinct emission wavelength shifting capabilities required for ratiometric imaging. Procuring BMVC resolves these limitations by providing a topology-dependent emission shift and strict selectivity, ensuring that fluorescence readouts and telomerase inhibition are genuinely driven by G4 stabilization rather than generic nucleic acid binding.
When evaluating BMVC for mainstream laboratory workflow fit in anti-cancer screening, its value lies in its selective enzymatic inhibition profile. BMVC inhibits telomerase with an IC50 of ~0.2 µM, while requiring a significantly higher concentration (IC50 ~2.5 µM) to inhibit Taq DNA polymerase. This establishes a 12.5-fold analytical window, proving that the compound acts via targeted G4-mediated telomerase inhibition rather than acting as a generic polymerase poison.
| Evidence Dimension | Enzymatic Inhibitory Concentration (IC50) |
| Target Compound Data | ~0.2 µM (Telomerase) |
| Comparator Or Baseline | ~2.5 µM (Taq DNA polymerase) |
| Quantified Difference | 12.5-fold higher potency for telomerase over standard DNA polymerase |
| Conditions | In vitro enzymatic inhibition assays |
Ensures that researchers can isolate G4-dependent telomerase inhibition without confounding cytotoxicity from general DNA replication interference, securing assay reproducibility.
A critical procurement differentiator for BMVC's fit in mainstream laboratory workflows is its topology-dependent fluorescence emission. Upon binding to human telomeric G-quadruplex structures, BMVC exhibits a peak fluorescence emission at ~575 nm. In stark contrast, when interacting with standard duplex DNA (such as calf thymus or linear duplexes), its emission shifts to ~545 nm [1]. This distinct 30 nm red-shift allows for precise spectral differentiation that generic 'light-up' probes cannot provide.
| Evidence Dimension | Peak fluorescence emission wavelength |
| Target Compound Data | ~575 nm (Bound to G-quadruplex DNA) |
| Comparator Or Baseline | ~545 nm (Bound to duplex DNA) |
| Quantified Difference | ~30 nm red-shift specifically triggered by G-quadruplex topologies |
| Conditions | Spectroscopic analysis with human telomeric DNA vs. linear duplex DNA |
Enables dual-color or ratiometric imaging to definitively distinguish rare G4 structures from the massive background of duplex DNA in live cells.
While many ligands stabilize G-quadruplexes globally, BMVC demonstrates preferential binding to specific promoter regions. In high-throughput custom G4 DNA microarray screenings evaluating ~20,000 structures, BMVC induced the largest reduction in the binding of the broad-spectrum fluorescent probe Cy5-PDS specifically at the MYC_14/23T G4 [1]. Because Pyridostatin (PDS) binds broadly to most parallel G4s, BMVC’s ability to selectively outcompete it at the MYC promoter highlights its specialized utility for targeted oncogene silencing.
| Evidence Dimension | Competitive binding affinity to MYC promoter G4 |
| Target Compound Data | BMVC (Highly selective for MYC_14/23T G4, outcompeting broad-spectrum probes) |
| Comparator Or Baseline | Pyridostatin (PDS) / Cy5-PDS (Binds broadly to most parallel G4s) |
| Quantified Difference | BMVC exerts the strongest competitive displacement specifically at the MYC G4 among thousands of parallel G4 structures |
| Conditions | High-throughput custom G4 DNA microarray screening |
Makes BMVC a highly differentiated choice for transcriptional regulation studies targeting c-MYC silencing, avoiding the off-target effects of pan-G4 stabilizers.
For live-cell structural assays, BMVC provides critical advantages over legacy porphyrin-based ligands like TMPyP4. While TMPyP4 is a well-known G4 stabilizer, it binds with similar affinity to duplex DNA, RNA, and other nucleic acid structures, limiting its analytical reliability [1]. BMVC, conversely, functions as a highly specific structural probe that selectively stabilizes and illuminates G4s over duplex DNA, preventing the false positives commonly associated with TMPyP4 in complex cellular environments.
| Evidence Dimension | Binding specificity to G-quadruplexes over duplex nucleic acids |
| Target Compound Data | BMVC (Highly specific G4 stabilization and fluorescence) |
| Comparator Or Baseline | TMPyP4 (Similar binding affinity to both G4 and duplex structures) |
| Quantified Difference | BMVC provides strict topological discrimination, whereas TMPyP4 lacks structural selectivity |
| Conditions | In vitro and live-cell nucleic acid binding and fluorescence assays |
Prevents false positives in G4 detection and off-target toxicity, overcoming a major limitation of legacy G4 baselines.
Directly leveraging its 30 nm emission shift between G4 and duplex DNA [1], BMVC is procured for live-cell fluorescence microscopy. It allows researchers to map telomeric structures in human cancer cells using dual-color or ratiometric imaging without the overwhelming background noise typical of generic intercalators.
Because BMVC demonstrates a 12.5-fold selectivity window for telomerase over standard Taq polymerase, it is utilized as a highly reliable positive control in biochemical assays. It ensures that anti-cancer screening workflows measure true G4-mediated telomerase inhibition rather than generic polymerase poisoning.
Following its proven ability to selectively displace broad-spectrum probes at the MYC_14/23T G4 [2], BMVC is the reagent of choice for targeted oncogene silencing. It is used in transcriptional research to specifically downregulate c-MYC expression while minimizing off-target stabilization of other parallel G4s.
BMVC’s robust 'light-up' fluorescence and high G4 affinity make it an ideal competitive benchmark probe in microarray and spectroscopic displacement assays[2]. It is procured to evaluate the binding affinity and structural selectivity of novel G4-targeting drug candidates against a standardized, high-performance baseline.